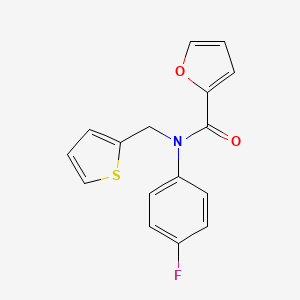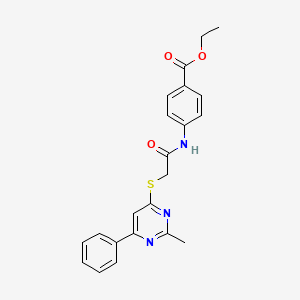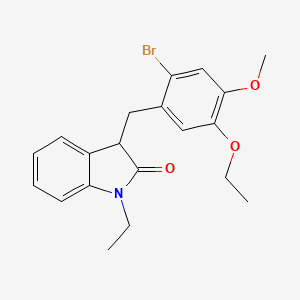![molecular formula C24H30ClN3O4S B11359260 N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11359260.png)
N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a butan-2-yl carbamoyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the butan-2-yl carbamoyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions using chlorophenyl reagents.
Attachment of the Butan-2-yl Carbamoyl Group: This can be done through carbamoylation reactions using butan-2-yl isocyanate or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(4-METHOXYPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
- N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
N-{2-[(BUTAN-2-YL)CARBAMOYL]PHENYL}-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H30ClN3O4S |
|---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H30ClN3O4S/c1-3-17(2)26-24(30)21-6-4-5-7-22(21)27-23(29)19-12-14-28(15-13-19)33(31,32)16-18-8-10-20(25)11-9-18/h4-11,17,19H,3,12-16H2,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
BANQINMBBYKYAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11359178.png)

![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11359185.png)
![2-{[4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11359203.png)
![ethyl 1-[(5-ethoxy-1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B11359209.png)
![4-[(2-ethylbutanoyl)amino]-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11359211.png)

![1-[(4-methylbenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11359225.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11359230.png)
![N-(3-chlorophenyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11359240.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11359248.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11359256.png)

